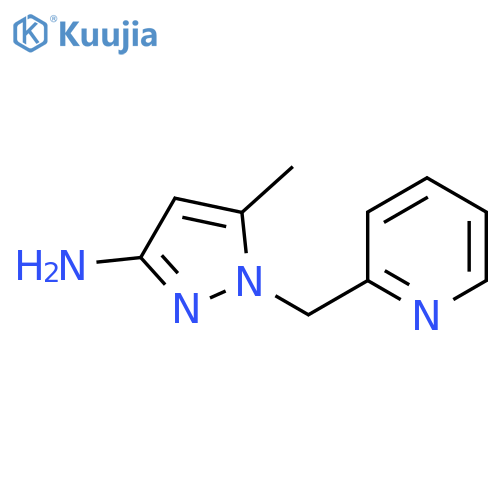

Cas no 1142952-15-5 (5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine)

1142952-15-5 structure

商品名:5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine

5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine

- SEUDUEGTTQGWGH-UHFFFAOYSA-N

- 5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine

- 1142952-15-5

- 5-methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-3-amine

- 5-methyl-1-pyridine-2-ylmethyl-1H-pyrazole-3-ylamine

- EN300-1107864

- SCHEMBL2656914

-

- インチ: 1S/C10H12N4/c1-8-6-10(11)13-14(8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H2,11,13)

- InChIKey: SEUDUEGTTQGWGH-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)=CC(N)=N1)CC1C=CC=CN=1

計算された属性

- せいみつぶんしりょう: 188.106196400g/mol

- どういたいしつりょう: 188.106196400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107864-0.5g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1107864-2.5g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1107864-5.0g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 5g |

$3520.0 | 2023-06-10 | ||

| Enamine | EN300-1107864-10g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1107864-1g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1107864-0.05g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1107864-1.0g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 1g |

$1214.0 | 2023-06-10 | ||

| Enamine | EN300-1107864-0.25g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1107864-5g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1107864-0.1g |

5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine |

1142952-15-5 | 95% | 0.1g |

$678.0 | 2023-10-27 |

5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1142952-15-5 (5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量